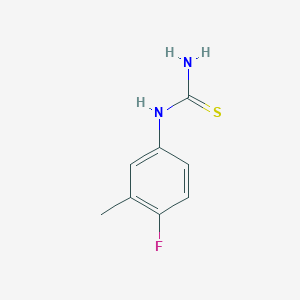

(4-フルオロ-3-メチルフェニル)チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The general structure is R1R2N(CS)NR3R4. They are involved in a wide range of chemical reactions.

Synthesis Analysis

The synthesis of thioureas usually involves the reaction of amines with an isothiocyanate . Specific methods of synthesis can vary based on the desired thiourea derivative.Molecular Structure Analysis

Thioureas have a planar structure around the sulfur atom, with the two amine groups in trans configuration . The exact structure can vary depending on the substituents attached to the nitrogen atoms.Chemical Reactions Analysis

Thioureas are versatile compounds in organic synthesis. They can act as nucleophiles towards carbonyl compounds, forming an intermediate that can react with a variety of electrophiles .Physical and Chemical Properties Analysis

Thioureas are typically solid at room temperature, and many are soluble in water or organic solvents . They can exhibit tautomerism, existing in equilibrium between thione and thiol forms .科学的研究の応用

有機合成

(4-フルオロ-3-メチルフェニル)チオ尿素を含むチオ尿素およびその誘導体は、有機合成において頻繁に使用されます . これらは、いくつかの有機合成反応における中間体として役立ちます .

製薬業界

チオ尿素誘導体は、製薬業界で重要な用途が見出されています . これらは、さまざまな薬剤の開発に使用できます .

酵素阻害

チオ尿素誘導体は、特定の酵素を阻害することが判明しています。 例えば、これらはα-アミラーゼ、α-グルコシダーゼ、アセチルコリンエステラーゼ(AChE)、およびブチリルコリンエステラーゼ(BuChE)酵素のインビトロ阻害の可能性を示しています .

抗菌作用

一部のチオ尿素誘導体は、有望な抗菌作用を示しています . これらは、特定の細菌株に対して活性があることが判明しています .

抗酸化作用

チオ尿素誘導体は、抗酸化作用も示しています . これらは、2,2-ジフェニル-1-ピクリルヒドラジルおよび2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸)(ABTS)フリーラジカルに対して活性があることが判明しています .

グルコース-6-ホスファターゼ(G6Pase)の阻害

チオ尿素誘導体は、インビトロとインビボの両方でグルコース-6-ホスファターゼ(G6Pase)を阻害する可能性を示しています .

作用機序

Target of Action

The primary target of (4-fluoro-3-methylphenyl)thiourea is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and sleep regulation .

Mode of Action

It’s known that thiourea derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target protein .

Biochemical Pathways

Given its target, it’s likely that this compound affects theprostaglandin biosynthesis pathway . By inhibiting Hematopoietic prostaglandin D synthase, it could potentially reduce the production of prostaglandin D2, thereby modulating the physiological processes regulated by this mediator .

Result of Action

Given its target, it’s likely that this compound modulates the physiological processes regulated by prostaglandin d2, such as inflammation, allergy, and sleep regulation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-fluoro-3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVGPDSMFNFXMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929562-31-2 |

Source

|

| Record name | (4-fluoro-3-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)

![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)